(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one
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Overview
Description
(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxy-prop-2-ynoxyphenyl group, and a methylpyrazol-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves multiple steps. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the bromophenyl and methoxy-prop-2-ynoxyphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: A compound with similar structural features used in various chemical syntheses.
Uniqueness
(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-4-12-27-20-15(6-5-7-19(20)26-3)13-18-14(2)23-24(21(18)25)17-10-8-16(22)9-11-17/h1,5-11,13H,12H2,2-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWQKIYDZCYDI-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OCC#C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)OCC#C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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